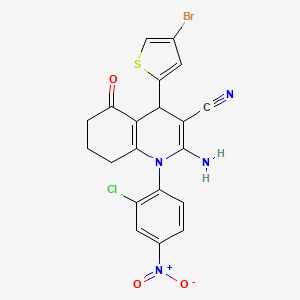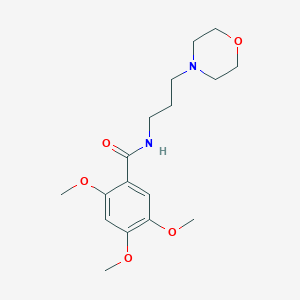![molecular formula C16H27Cl2NO2 B4099005 N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B4099005.png)
N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Vue d'ensemble
Description
N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, an ethoxy group, and a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Applications De Recherche Scientifique
N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-3-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]propanamide
- (2-Chloro-4-propan-2-yloxyphenyl)methanol
Uniqueness
N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
N-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2.ClH/c1-7-19-14-8-12(10-18-16(4,5)6)13(17)9-15(14)20-11(2)3;/h8-9,11,18H,7,10H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJCASFFOHQBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC(C)(C)C)Cl)OC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4098933.png)
![4-(1,3-Benzodioxol-5-yl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one](/img/structure/B4098937.png)
![N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-1,1-diphenylmethanamine;hydrochloride](/img/structure/B4098951.png)

![N-[(2-methyltetrazol-5-yl)carbamothioyl]-3-phenylmethoxybenzamide](/img/structure/B4098955.png)
![1-{4-[2-(4-morpholinyl)ethoxy]phenyl}ethanone oxalate](/img/structure/B4098957.png)
![ethyl {3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4098958.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1-[2-(1-naphthyloxy)ethyl]-1H-indole](/img/structure/B4098962.png)
![5-(4-CHLOROPHENYL)-7-(THIOPHEN-2-YL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4098971.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethylbenzamide](/img/structure/B4098973.png)

![3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4098985.png)
![3-Bromo-4-methoxy-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-N-p-tolyl-benzenesulfonamide](/img/structure/B4098993.png)
![METHYL 2-[(6-{[4-(TERT-BUTYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE](/img/structure/B4099013.png)
